1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea
Description
Properties
CAS No. |
13256-83-2 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C19H18N2O/c1-13-10-11-17(14(2)12-13)20-19(22)21-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,1-2H3,(H2,20,21,22) |
InChI Key |
XAVCNZKFYGEAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The amine group of 2,4-dimethylaniline attacks the electrophilic carbon of 1-naphthyl isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea product. A 1:1 molar ratio of isocyanate to amine is critical to minimize side products such as biuret derivatives. Excess isocyanate may lead to over-alkylation, while excess amine can result in unreacted starting material.
Synthetic Procedure
In a representative protocol, 2,4-dimethylaniline (1.0 equiv.) is dissolved in anhydrous dichloromethane under nitrogen. 1-Naphthyl isocyanate (1.05 equiv.) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The precipitate is filtered and washed with cold hexane to isolate the crude product. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) achieves >95% purity.
Limitations
This method requires stringent anhydrous conditions to prevent hydrolysis of the isocyanate. Yields typically range from 60–75%, with variability attributed to the hygroscopic nature of reactants and sensitivity to temperature fluctuations.
Carbonylative Azide-Amine Coupling
A modern alternative employs carbonylative coupling between azides and amines using carbon monoxide or labeled CO₂ (e.g., ¹³CO₂) under transition-metal catalysis. This method avoids handling volatile isocyanates and enables isotopic labeling for tracer studies.
Catalytic System and Conditions
A optimized procedure uses triphenylphosphine (PPh₃) as a ligand and palladium(II) acetate as a catalyst in acetonitrile at 25°C. The azide (1-azidonaphthalene) reacts with 2,4-dimethylaniline in the presence of ¹³CO₂ (110 mbar) to form the urea via a carbamate intermediate. The reaction completes within 5 minutes, achieving an 85% yield with 99% radiochemical purity.
Reaction Equation:
Advantages Over Traditional Methods
-
Efficiency : Reaction times reduced from hours to minutes.
-
Safety : Eliminates toxic isocyanate precursors.
-
Versatility : Compatible with isotopic labeling for pharmacokinetic studies.
Palladium-Catalyzed Cross-Coupling Approaches
For structurally complex ureas, palladium-mediated cross-coupling enables modular assembly of aryl fragments before urea formation. This two-step strategy is ideal for introducing sterically hindered substituents.
Suzuki-Miyaura Coupling of Pyridine Intermediates
A key intermediate, 2-amino-6-bromopyridine, undergoes Suzuki coupling with 3-nitrophenylboronic acid using Pd(PPh₃)₄ as a catalyst. The resulting biaryl amine is reduced with hydrazine and Raney nickel, followed by urea formation via phenyl isocyanate coupling.
Example Protocol:
-
Suzuki Coupling :
-
Reduction and Urea Formation :
Challenges
-
Multi-step synthesis increases time and cost.
-
Catalyst loading (5–10 mol%) impacts scalability.
Comparative Analysis of Preparation Methods
| Parameter | Isocyanate-Amine | Carbonylative Azide | Palladium Cross-Coupling |
|---|---|---|---|
| Yield (%) | 60–75 | 85 | 45–60 |
| Reaction Time | 12–24 hours | 5 minutes | 24–48 hours |
| Catalyst Required | No | Pd(OAc)₂/PPh₃ | Pd(PPh₃)₄ |
| Purification Method | Chromatography | Flash Chromatography | Recrystallization |
| Scalability | High | Moderate | Low |
Optimization Strategies
Solvent Selection
Temperature Control
Exothermic urea formation requires cooling (0–5°C) during reagent mixing to prevent thermal degradation. Subsequent warming to 25°C ensures complete conversion.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the aromatic ring is replaced by another group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Corresponding oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea
- Molecular Formula : C18H20N2O
- Molecular Weight : 284.37 g/mol
Structural Characteristics
The compound features a urea functional group connected to a naphthalene moiety and a dimethyl-substituted phenyl group, which influences its biological activity and interaction with various targets.
Anticancer Activity
Numerous studies have explored the anticancer potential of this compound. In vitro assays have indicated its efficacy against several cancer cell lines.
Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 9.8 | Cell cycle arrest at G2/M phase |
| A549 | 11.0 | Inhibition of EGFR signaling |
| HCT-116 | 10.0 | Pro-apoptotic effects via Bax upregulation |
The compound's mechanism involves disrupting key signaling pathways related to cell survival and proliferation, making it a candidate for further development as an anticancer agent.
Kinase Inhibition
Research has indicated that derivatives of this compound may act as kinase inhibitors, which are crucial in regulating various cellular processes and are often targeted in cancer therapy.
Case Study: Kinase Inhibition
In a study examining the inhibition of specific kinases involved in cancer progression, this compound demonstrated significant inhibitory effects on the activity of certain kinases, leading to reduced cell proliferation in treated cancer cell lines.
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological effects, particularly concerning its potential to modulate neurotransmitter systems.
Neuropharmacological Effects
Studies have shown that this compound can influence the endocannabinoid system, which is implicated in pain modulation and addiction pathways.
Case Study: Drug-Seeking Behavior
In animal models trained to self-administer addictive substances, administration of the compound resulted in a marked decrease in drug-seeking behavior, suggesting its potential utility in addiction therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the phenyl and naphthalene groups can significantly alter biological activity.
Key Findings from SAR Studies:
- Substitution at the 2-position of the dimethylphenyl group enhances anticancer potency.
- Naphthalene moiety modifications can improve selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Effects on Molecular Properties
The substituents on urea derivatives critically impact their physicochemical and biological properties. Below is a comparative analysis of key compounds:
Table 1: Structural and Molecular Comparison
Biological Activity
1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Structural Information
- Molecular Formula : CHNO
- SMILES : CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C
- InChI : InChI=1S/C19H18N2O/c1-13-10-11-17(14(2)12-13)20-19(22)21-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,1-2H,(H,20,21,22)
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to a range of biological effects. The specific pathways involved depend on the context of its application in research or therapeutic settings.
Biological Activities
-
Anticancer Properties :
- Several studies have highlighted the compound's potential as an anticancer agent. For instance, urea derivatives have been shown to inhibit cell growth across various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism often involves the inhibition of protein tyrosine kinases (PTKs), which are crucial for cancer cell signaling pathways .
- Antimicrobial Activity :
- Inhibition of Specific Enzymes :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth in cancer lines | |
| Antimicrobial | Effective against bacterial and fungal strains | |
| Enzyme Inhibition | Modulation of PTK activity |
Detailed Research Findings
- Anticancer Studies :
- Antimicrobial Research :
- Mechanistic Insights :
Q & A
Q. What strategies validate the compound’s environmental impact or biodegradability in ecotoxicology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
